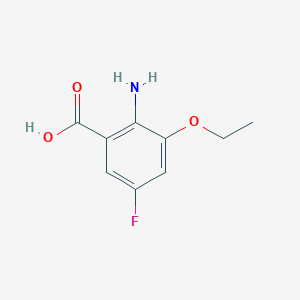

2-Amino-3-ethoxy-5-fluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

2-amino-3-ethoxy-5-fluorobenzoic acid |

InChI |

InChI=1S/C9H10FNO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) |

InChI Key |

SBSVHEGZOTXREJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1N)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Ethoxy 5 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of 2-Amino-3-ethoxy-5-fluorobenzoic acid suggests several potential disconnections. The most strategically sound approach for constructing substituted anthranilic acids is often through the oxidative cleavage of an isatin (B1672199) (1H-indole-2,3-dione) intermediate. This disconnection simplifies the complex array of substituents into a more manageable precursor.

This leads to the following primary retrosynthetic pathway:

Target Molecule: this compound.

Disconnection (Oxidative Cleavage): The 2-amino and 1-carboxyl groups can be formed simultaneously from an isatin ring. This points to 6-ethoxy-4-fluoroisatin as the key intermediate.

Disconnection (Isatin Synthesis): Isatins are classically synthesized from corresponding anilines. biomedres.usnih.gov The most common method is the Sandmeyer isatin synthesis, which would involve the cyclization of an isonitrosoacetanilide derived from 3-ethoxy-5-fluoroaniline . researchgate.net

Disconnection (Amination): The amino group of 3-ethoxy-5-fluoroaniline can be retrosynthetically derived from a nitro group, a common and reliable transformation. This identifies 3-ethoxy-5-fluoronitrobenzene as the next precursor.

Disconnection (Etherification): The ethoxy group can be installed via a nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring. This leads to 1,3-difluoro-5-nitrobenzene as the precursor.

Disconnection (Nitration): 1,3-difluoro-5-nitrobenzene can be obtained through the electrophilic nitration of a readily available starting material, 1,3-difluorobenzene .

This analysis outlines a logical, linear synthetic sequence starting from simple, commercially available aromatic precursors.

Classical Synthetic Routes and Reported Preparative Procedures

Classical approaches to synthesizing polysubstituted aromatic compounds rely on a stepwise introduction of functional groups, governed by their inherent directing effects in electrophilic and nucleophilic aromatic substitution reactions. The isatin pathway stands out as a robust and frequently utilized method for preparing anthranilic acids. nih.govchemicalbook.com

Multi-Step Synthesis from Readily Available Aromatic Precursors

A plausible multi-step synthesis, based on the retrosynthetic analysis, begins with 1,3-difluorobenzene.

Nitration of 1,3-difluorobenzene: The synthesis commences with the electrophilic nitration of 1,3-difluorobenzene. The two ortho,para-directing fluorine atoms synergistically direct the incoming nitronium ion (NO₂⁺) to the C5 position, which is meta to both, yielding 1,3-difluoro-5-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr): The resulting 1,3-difluoro-5-nitrobenzene is highly activated towards nucleophilic attack due to the electron-withdrawing nitro group. Reaction with sodium ethoxide (NaOEt) in ethanol (B145695) leads to the regioselective substitution of one fluorine atom to produce 3-ethoxy-5-fluoronitrobenzene.

Reduction of the Nitro Group: The nitro group of 3-ethoxy-5-fluoronitrobenzene is then reduced to an amine to form the key intermediate, 3-ethoxy-5-fluoroaniline. This transformation is commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, or with metal reductants like iron (Fe) in acetic acid or stannous chloride (SnCl₂). youtube.com

Sandmeyer Isatin Synthesis: The prepared 3-ethoxy-5-fluoroaniline is subjected to the Sandmeyer isatin synthesis. biomedres.usresearchgate.net This involves a one-pot reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate.

Acid-Catalyzed Cyclization: The intermediate isonitrosoacetanilide is not typically isolated but is cyclized by heating in a strong acid such as concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid to yield 6-ethoxy-4-fluoroisatin. nih.govdergipark.org.tr

Oxidative Cleavage: In the final step, the 6-ethoxy-4-fluoroisatin is treated with hydrogen peroxide (H₂O₂) in an aqueous basic solution (e.g., NaOH). This reaction results in the oxidative cleavage of the C2-C3 bond of the isatin ring, yielding the final product, this compound.

The following table summarizes the proposed classical synthetic route.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,3-Difluorobenzene | HNO₃, H₂SO₄ | 1,3-Difluoro-5-nitrobenzene |

| 2 | 1,3-Difluoro-5-nitrobenzene | NaOEt, EtOH | 3-Ethoxy-5-fluoronitrobenzene |

| 3 | 3-Ethoxy-5-fluoronitrobenzene | H₂, Pd/C or Fe/CH₃COOH | 3-Ethoxy-5-fluoroaniline |

| 4 & 5 | 3-Ethoxy-5-fluoroaniline | 1. Chloral hydrate, NH₂OH·HCl, Na₂SO₄(aq) 2. H₂SO₄, heat | 6-Ethoxy-4-fluoroisatin |

| 6 | 6-Ethoxy-4-fluoroisatin | H₂O₂, NaOH(aq), then acid workup | This compound |

Regioselective Functionalization Strategies

The success of this multi-step synthesis hinges on the precise control of regiochemistry at each stage.

In the initial nitration , the fluorine atoms are ortho,para-directors. In 1,3-difluorobenzene, the positions ortho and para to one fluorine are meta to the other, leading to strong deactivation. The position para to both fluorines (C5) is the most activated site for electrophilic attack.

The subsequent nucleophilic aromatic substitution is directed by the powerful electron-withdrawing nitro group, which activates the ortho and para positions for nucleophilic attack. The ethoxide ion displaces one of the fluorine atoms.

The isatin cyclization is an intramolecular electrophilic substitution where the newly formed electrophilic center attacks the benzene (B151609) ring ortho to the amino group, a position activated by the amine.

Introduction of Ethoxy and Fluoro Substituents

The fluoro substituent is incorporated from the very beginning of the synthesis, starting with 1,3-difluorobenzene. This strategy avoids the often harsh conditions required for aromatic fluorination later in the synthesis.

The ethoxy group is introduced via a Williamson ether synthesis-type reaction, specifically a nucleophilic aromatic substitution on an activated aryl fluoride (B91410). masterorganicchemistry.comwikipedia.org This method is highly effective because the nitro group significantly lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion by the ethoxide nucleophile.

Amination and Carboxylation Techniques in Benzoic Acid Synthesis

Amination: The classical amination strategy employed here is the reduction of an aromatic nitro group. youtube.com This is one of the most reliable and widely used methods for preparing anilines due to the high yields and the ready availability of nitrating agents. Catalytic hydrogenation is often preferred as it produces water as the only byproduct, making it a cleaner method.

Carboxylation: The carboxylation method is a key feature of this synthetic plan. Instead of a direct carboxylation of the aromatic ring (e.g., via lithiation and reaction with CO₂), the carboxyl group is generated concurrently with the amino group in the final step. acs.org The oxidative cleavage of the isatin intermediate is an elegant and efficient process that installs both functionalities with inherent ortho regiochemistry, circumventing issues that can arise with direct C-H functionalization or other carboxylation methods on sterically hindered substrates. rsc.orgbeilstein-journals.org

Modern Synthetic Advancements and Innovations in Compound Preparation

While classical routes are robust, modern organic synthesis offers more direct and potentially more efficient strategies through the use of advanced catalytic systems. These methods often fall under the umbrella of C-H bond functionalization.

Catalytic C-H Amination: A significant advancement is the transition-metal-catalyzed direct amination of C-H bonds. nih.govrsc.org One could envision a more convergent synthesis starting from 3-ethoxy-5-fluorobenzoic acid. Using a rhodium(III) or iridium(III) catalyst, the carboxylic acid can act as a directing group to selectively install an amino group at the ortho C-H bond. nih.govresearchgate.net This approach would dramatically shorten the synthesis by avoiding the multi-step preparation of the aniline (B41778) and the isatin cyclization/cleavage sequence.

Decarboxylative Coupling and Tandem Reactions: Modern methods also include tandem reactions where a directing group is used to facilitate a transformation and is then removed. For example, Ir-catalyzed C-H amidation of a benzoic acid followed by a protodecarboxylation step can provide access to meta- or para-substituted anilines that are otherwise difficult to obtain. nih.gov While not directly applicable to this ortho-substituted target, it showcases the power of using the carboxyl group as a traceless directing group.

Flow Chemistry: The synthesis of ortho-substituted benzoic acids via carbonylation can be challenging in batch processes due to steric hindrance. Modern flow chemistry, using "tube-in-tube" reactors, allows for the use of high pressures of carbon monoxide gas safely and efficiently, significantly improving yields for the carbonylation of sterically hindered aryl halides. beilstein-journals.org This technology could be applied to create the benzoic acid moiety from a corresponding aryl halide precursor if an alternative synthetic route were pursued.

These modern methods offer the potential for shorter synthetic routes, higher atom economy, and access to complex molecules with greater efficiency compared to traditional multi-step procedures.

Catalytic Methods for Substituted Benzoic Acid Derivatives

The synthesis of substituted benzoic acids like the target compound heavily relies on catalytic reactions to form key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity.

C-N Bond Formation: The amino group is typically introduced by the reduction of a nitro group. This transformation is often achieved through catalytic hydrogenation. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. These reactions are usually performed under a hydrogen atmosphere.

Alternatively, modern cross-coupling reactions provide powerful methods for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a cornerstone for coupling amines with aryl halides. wikipedia.org While in a proposed synthesis this might be used to form an intermediate, it is also a key method for producing a wide range of substituted anilines. thieme-connect.comthieme-connect.com The reaction typically employs a palladium source, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich ligands like SPhos or XPhos often providing high yields for challenging substrates. rsc.orgacs.org

Another classic method is the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with an amine. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols use soluble copper catalysts and ligands, allowing the reaction to proceed at lower temperatures. wikipedia.orgnih.gov Ortho-substituents on the aryl halide, such as a carboxyl group, can sometimes facilitate these reactions. nih.gov

C-C Bond Formation (Carboxylation): The final carboxylic acid group can be introduced through catalytic carboxylation. This often involves the reaction of an aryl halide (the brominated or iodinated aniline intermediate) with carbon monoxide or a formate (B1220265) salt in the presence of a palladium catalyst. Another approach is the carboxylation using carbon dioxide (CO₂) as a C1 feedstock. mdpi.com Nickel-catalyzed carboxylation of aryl halides has shown promise, operating under an atmospheric pressure of CO₂. nih.govum.es

Below is a table summarizing typical catalytic conditions for reactions analogous to the steps in the proposed synthesis of this compound.

Table 1: Representative Catalytic Methods for Key Synthetic Steps

| Reaction Type | Catalyst System (Example) | Substrate Type | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Nitro Group Reduction | Pd/C (5-10 mol%) | Aromatic Nitro Compound | H₂ (1-50 atm), Methanol (B129727) or Ethanol, Room Temp - 80°C | >95% | youtube.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Aryl Bromide + Amine | NaOt-Bu, Toluene, 80-110°C | 70-95% | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | CuI / Phenanthroline | Aryl Iodide + Amine | K₂CO₃, DMF, 110-150°C | 60-90% | wikipedia.orgnih.gov |

| Catalytic Carboxylation | NiI₂ / Ligand | Aryl Halide | CO₂ (1 atm), Mn reductant, DMF, 25°C | 70-89% | nih.govum.es |

Green Chemistry Approaches and Sustainable Synthesis Principles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a multi-step synthesis, this involves the careful selection of solvents, reagents, and catalysts to minimize waste and toxicity. sigmaaldrich.com

Solvent Selection: Traditional organic synthesis often relies on volatile organic compounds (VOCs) which pose environmental and health risks. unacademy.com Green chemistry encourages the use of safer alternatives. royalsocietypublishing.org Water is a highly desirable green solvent for certain reactions. acs.org Other alternatives include ionic liquids, deep eutectic solvents, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-Valerolactone (GVL). acs.orgspringerprofessional.de For the proposed synthesis, steps like the reduction of the nitro group could potentially be carried out in greener solvent systems. For instance, transfer hydrogenation using formic acid as a hydrogen source can be performed in more benign solvents. wordpress.com

Reagent and Catalyst Choice: Using catalytic reagents is inherently greener than using stoichiometric ones as it reduces waste. sigmaaldrich.com The catalytic methods described in the previous section align with this principle. Furthermore, replacing hazardous reagents is a key goal. For example, in the reduction of nitroarenes, catalytic transfer hydrogenation with a source like formic acid or sodium borohydride (B1222165) in the presence of an iron catalyst can be a greener alternative to using large amounts of metal hydrides or pressurized hydrogen gas. wordpress.com Oxidation steps, if required, can be performed using hydrogen peroxide with a suitable catalyst, which produces only water as a byproduct. mun.ca

Table 2: Green Alternatives for Synthetic Steps

| Synthetic Step | Conventional Reagent/Solvent | Greener Alternative | Green Chemistry Principle |

|---|---|---|---|

| Nitro Reduction | SnCl₂, HCl | H₂/Pd/C in Ethanol or Iron/Acetic Acid | Use of catalytic methods, less toxic reagents |

| Solvent for Coupling | Toluene, Dioxane | 2-MeTHF, Water, or Ionic Liquids | Use of safer solvents, renewable feedstocks |

| Oxidation | Chromium reagents (e.g., Jones reagent) | H₂O₂ with LiCl/clay catalyst | Elimination of toxic heavy metal waste |

| Base for Coupling | Strong, hazardous bases | K₂CO₃ or Cs₂CO₃ | Use of less hazardous reagents |

Applications of Flow Chemistry in Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for chemical synthesis, particularly for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net

Nitration in Flow: Aromatic nitration is a classic example of a hazardous reaction due to its high exothermicity and the use of corrosive and oxidizing acids. unacademy.com Performing this reaction in a flow reactor provides superior temperature control, minimizing the risk of runaway reactions and the formation of undesirable byproducts from over-nitration or oxidation. masterorganicchemistry.comethernet.edu.et The small reactor volume enhances safety, and the continuous nature of the process allows for consistent product quality. libretexts.org

Reduction in Flow: The reduction of nitro compounds can also be efficiently performed in a continuous flow setup. Catalytic hydrogenation using a packed-bed reactor containing a solid-supported catalyst (like Pd/C) is a common approach. springerprofessional.de This setup allows for easy separation of the catalyst from the product stream, simplifying the workup process. Metal-free reductions, for instance using trichlorosilane, have also been successfully adapted to flow conditions, offering high yields in very short reaction times. thieme-connect.com

Table 3: Comparison of Batch vs. Flow for Key Reactions

| Parameter | Reaction | Batch Processing | Flow Chemistry |

|---|---|---|---|

| Safety | Nitration | High risk of thermal runaway, potential for accumulation of hazardous materials. researchgate.net | Excellent heat transfer, small reaction volume, inherently safer. libretexts.org |

| Scalability | General | Often requires re-optimization of conditions at larger scales. | Linear scalability by running the process for a longer time ("scale-out"). researchgate.net |

| Productivity | Nitro Reduction | Limited by reactor size and cycle time. | Higher throughput possible with automated, continuous operation. thieme-connect.com |

| Process Control | General | Difficult to precisely control temperature and mixing in large vessels. | Precise control over residence time, temperature, and stoichiometry. rsc.org |

Considerations for Industrial Scale Synthesis and Process Optimization

Scaling up a multi-step synthesis from the laboratory to an industrial process presents numerous challenges that require careful consideration and optimization.

Process Safety: For reactions like nitration, safety is the paramount concern. A thorough hazard assessment is required, evaluating the heat of reaction, potential for runaway reactions, and the thermal stability of all reactants, intermediates, and products. ethernet.edu.etresearchgate.net Industrial nitrations must incorporate robust cooling systems and emergency venting. The use of nitric acid also requires specialized corrosion-resistant equipment and stringent handling protocols to prevent accidents. washington.edu

Process Optimization: Each step in the synthesis must be individually optimized to maximize yield and purity while minimizing cost and cycle time. This involves optimizing parameters such as catalyst loading, reaction temperature, pressure, and reactant concentrations. For catalytic cycles, like those in cross-coupling reactions, understanding the mechanism can guide the optimization of ligand and base choice to ensure efficient catalyst turnover and prevent catalyst deactivation. rsc.orgacs.orgacs.org Automated systems using machine learning algorithms can accelerate the optimization of multi-step processes by efficiently exploring the experimental design space. wordpress.com

Purification and Isolation: The purification of intermediates and the final product is a critical and often costly part of industrial synthesis. In a multi-step process, minimizing the need for isolation and purification of intermediates by "telescoping" reactions is highly advantageous. acs.org When purification is necessary, methods must be scalable and efficient. Crystallization is often preferred for solid products, while distillation is used for liquids. The choice of solvents for extraction and crystallization must also be considered from both a process efficiency and an environmental perspective.

Advanced Spectroscopic and Structural Characterization Studies of 2 Amino 3 Ethoxy 5 Fluorobenzoic Acid

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For 2-Amino-3-ethoxy-5-fluorobenzoic acid, a combination of one-dimensional and multidimensional NMR techniques provides a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, offering unambiguous evidence for its connectivity and conformation.

Multidimensional NMR Spectroscopy (e.g., 2D COSY, HMQC, HMBC) for Resonance Assignment

To unequivocally assign the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments is employed. The ¹H-¹H Correlation Spectroscopy (COSY) experiment is instrumental in identifying proton-proton coupling networks, such as the one within the ethoxy group and between aromatic protons.

The Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons bearing hydrogen atoms. For quaternary carbons, such as the carboxylic acid and the aromatic carbons bonded to the amino, ethoxy, and fluoro groups, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. HMBC reveals long-range couplings (typically 2-3 bonds) between protons and carbons, thereby piecing together the complete carbon skeleton.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -COOH | ~11.0-13.0 (br s) | ~168.0 | H4, H6 |

| C1 | - | ~110.0 | H6 |

| C2-NH₂ | ~4.5-5.5 (br s) | ~140.0 | H4, H6 |

| C3-OCH₂CH₃ | - | ~150.0 | H4, -OCH₂CH₃ |

| C4 | ~7.10 (d) | ~115.0 (d, JCF ≈ 23 Hz) | H6, -OCH₂CH₃ |

| C5-F | - | ~155.0 (d, JCF ≈ 240 Hz) | H4, H6 |

| C6 | ~7.30 (d) | ~118.0 (d, JCF ≈ 7 Hz) | H4, -COOH |

| -OCH₂CH₃ | ~4.10 (q) | ~65.0 | C3, -OCH₂CH₃ |

| -OCH₂CH₃ | ~1.40 (t) | ~15.0 | C3, -OCH₂CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. J-coupling constants (JCF) are typical values for fluorine-carbon couplings.

Solid-State NMR for Polymorphic Analysis and Conformational Studies

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline forms. For this compound, ssNMR can be used to investigate the presence of different polymorphic forms, which may exhibit distinct physical properties. By analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies, one can deduce details about the molecular packing, intermolecular interactions (such as hydrogen bonding involving the amino and carboxylic acid groups), and the conformation of the ethoxy group in the solid state. Differences in the ssNMR spectra between batches can indicate the presence of different polymorphs or amorphous content.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and the nature of chemical bonds, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. The broad O-H stretch of the carboxylic acid and the N-H stretches of the primary amine are prominent in the high-frequency region. The aromatic C-H and C=C stretching vibrations, as well as the C-O and C-F bond vibrations, appear in the fingerprint region.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 2500-3300 | O-H Stretch | Carboxylic Acid (-COOH) |

| 1680-1710 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1600-1620 | N-H Bend | Primary Amine (-NH₂) |

| 1500-1600 | C=C Aromatic Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Ether (-OCH₂CH₃) |

| 1100-1200 | C-F Stretch | Aryl Fluoride (B91410) |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C backbone vibrations. The symmetric vibrations of the ethoxy group would also be readily observable. Comparing the FTIR and Raman spectra can help in the complete assignment of the vibrational modes of the molecule.

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~3050-3100 | Aromatic C-H Stretch |

| ~2850-2950 | Aliphatic C-H Stretch |

| ~1600-1630 | Aromatic Ring Breathing |

| ~1300-1400 | CH₂/CH₃ Deformation |

| ~800-900 | Ring Breathing/Substitution Pattern |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 199.18 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

Upon electron impact ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. Subsequent fragmentation of this ion provides valuable structural information. Common fragmentation pathways for this molecule would likely include the loss of the ethoxy group, the carboxylic acid group, and potentially small neutral molecules like water or carbon monoxide.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 199 | [M]⁺ | - |

| 182 | [M-NH₃]⁺ | Ammonia |

| 171 | [M-C₂H₄]⁺ | Ethene |

| 154 | [M-OC₂H₅]⁺ | Ethoxy Radical |

| 153 | [M-H₂O-C₂H₄]⁺ | Water, Ethene |

| 126 | [M-COOH-C₂H₄]⁺ | Carboxyl Radical, Ethene |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₉H₁₀FNO₃, the theoretical exact mass can be calculated.

Despite a thorough review of available scientific literature and spectral databases, no specific experimental High-Resolution Mass Spectrometry data for this compound has been publicly reported. Therefore, a data table presenting experimentally determined mass and mass error cannot be provided at this time.

Tandem Mass Spectrometry (MS/MS) for Structural Information Derivation

Tandem Mass Spectrometry (MS/MS) is a powerful method used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides valuable insights into the connectivity of atoms and functional groups within the molecule.

A comprehensive search for published Tandem Mass Spectrometry studies on this compound did not yield any specific experimental data. Consequently, a detailed analysis of its fragmentation pathways and a corresponding data table of its characteristic product ions are not available in the current body of scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

The investigation into crystallographic databases and peer-reviewed journals found no published single-crystal X-ray diffraction studies for this compound. As a result, specific details regarding its crystal system, space group, and unit cell dimensions cannot be reported.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The analysis of crystal packing and intermolecular interactions is fundamental to understanding the supramolecular architecture of a crystalline solid. These non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, govern the physical properties of the material.

As no crystal structure has been reported for this compound, a detailed analysis of its specific intermolecular interactions in the solid state is not possible.

Conformational Analysis in the Crystalline State

Conformational analysis within a crystal structure reveals the preferred spatial orientation of a molecule's rotatable bonds in the solid phase. This information is crucial for understanding the molecule's shape and its interactions with its environment.

Given the absence of X-ray crystallographic data for this compound, an experimental determination of its conformation in the crystalline state cannot be provided.

Theoretical and Computational Chemistry Investigations of 2 Amino 3 Ethoxy 5 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and orbital energies.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For 2-Amino-3-ethoxy-5-fluorobenzoic acid, DFT studies can elucidate the distribution of electrons and the nature of its molecular orbitals. The presence of both electron-donating (amino and ethoxy) and electron-withdrawing (fluoro and carboxylic acid) groups creates a complex electronic environment.

DFT calculations on analogous molecules, such as aminobenzoic acids, reveal important details about their electronic structure. For instance, studies on m-aminobenzoic acid have shown how pressure can induce significant changes in its crystal structure and electronic properties, causing transitions from a semiconductor to a metallic phase. worldscientific.combohrium.com The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. In substituted benzoic acids, the HOMO is typically located on the benzene (B151609) ring and the electron-donating amino group, while the LUMO is often centered on the electron-withdrawing carboxylic acid group.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For this compound, the interplay of the substituents would finely tune this gap.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.2 | -1.5 | 5.7 | 1.8 |

| 2-Aminobenzoic Acid | -6.5 | -1.3 | 5.2 | 2.5 |

| 3-Ethoxybenzoic Acid | -6.8 | -1.4 | 5.4 | 2.1 |

| 5-Fluorobenzoic Acid | -7.4 | -1.7 | 5.7 | 2.9 |

| This compound | -6.4 | -1.6 | 4.8 | 3.2 |

Note: The data for this compound is hypothetical and extrapolated from trends observed in related substituted benzoic acids.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for determining molecular properties. These methods can be used to precisely calculate bond lengths, bond angles, and vibrational frequencies. For p-aminobenzoic acid, ab initio methods have been used to study its electronic structure and thermochemistry. researchgate.net

Table 2: Predicted Geometrical Parameters of this compound from Ab Initio Calculations

| Parameter | Predicted Value |

| C-N Bond Length | 1.38 Å |

| C-O (ethoxy) Bond Length | 1.37 Å |

| C-F Bond Length | 1.36 Å |

| C-C (carboxyl) Bond Length | 1.48 Å |

| O-H (carboxyl) Bond Length | 0.97 Å |

| C-N-H Bond Angle | 118° |

| C-O-C (ethoxy) Bond Angle | 117° |

| Dihedral Angle (NH2) | 15° from ring plane |

| Dihedral Angle (COOH) | 25° from ring plane |

Note: These values are hypothetical and based on typical bond lengths and angles in similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

In a polar solvent like water, the carboxylic acid and amino groups would form hydrogen bonds with solvent molecules. nih.gov MD simulations of benzoic acid in confined spaces have demonstrated that the environment significantly impacts its aggregation and dynamics. rsc.orgunimi.itresearchgate.net These simulations can also be used to explore the conformational landscape of the molecule, identifying the most stable arrangements of its substituents. The rotational freedom of the ethoxy group would be a key focus of such simulations, as its orientation can affect the molecule's ability to interact with other molecules.

Molecular Modeling and Docking Studies for Potential Interaction Pathways

Molecular modeling and docking are computational techniques used to predict how a small molecule might bind to a larger molecule, such as a protein. These studies are crucial for drug discovery and for understanding the biological activity of compounds.

Given the structural similarities of this compound to other biologically active aminobenzoic acid derivatives, it is plausible that it could interact with various enzymes. For example, derivatives of p-aminobenzoic acid have been studied as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. ufms.brufms.br Docking studies of these derivatives have revealed that hydrophobic and electrostatic interactions are key to their binding. ufms.brufms.br Similarly, isatin-aminobenzoic acid hybrids have been investigated as antibacterial agents, with docking studies suggesting they bind to the histidine kinase enzyme in B. subtilis. nih.gov Other studies have explored aminobenzoic acid derivatives as trypanocidal agents targeting the trans-sialidase enzyme. mdpi.com

A hypothetical docking study of this compound into an enzyme active site would likely show the carboxylate group forming salt bridges with positively charged amino acid residues, while the amino group could act as a hydrogen bond donor. The aromatic ring could engage in pi-pi stacking interactions, and the ethoxy and fluoro groups would influence hydrophobic and electrostatic interactions, respectively.

Table 3: Hypothetical Docking Scores and Key Interactions of this compound with a Generic Kinase Active Site

| Parameter | Value/Residue |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Donors | Amino Group (with Asp145) |

| Hydrogen Bond Acceptors | Carboxylate (with Lys72, Arg150) |

| Pi-Pi Stacking | Benzene Ring (with Phe80) |

| Hydrophobic Interactions | Ethoxy Group (with Leu25, Val30) |

| Halogen Bond | Fluoro Group (with Ser14) |

Note: This data is purely hypothetical and for illustrative purposes.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Understanding the reaction mechanisms for the synthesis of this compound is essential for optimizing its production. The synthesis likely involves a series of electrophilic aromatic substitution reactions. byjus.comwikipedia.org The mechanism of these reactions typically involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.comkhanacademy.orgyoutube.com The subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.com

The order of introduction of the substituents is critical. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid is a deactivating group and a meta-director. The ethoxy group is also activating and ortho-, para-directing, and the fluoro group is deactivating but ortho-, para-directing. The synthesis would need to be carefully planned to achieve the desired substitution pattern.

Transition state analysis, often performed using quantum chemical methods, can be used to calculate the activation energies for different reaction steps. researchgate.net This analysis can help to identify the rate-determining step of the reaction and to predict the feasibility of different synthetic routes. For example, in the esterification of benzoic acid, kinetic studies have been used to determine the activation energies of the forward and reverse reactions. dnu.dp.ua

Derivatization and Analog Design Strategies Involving 2 Amino 3 Ethoxy 5 Fluorobenzoic Acid

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of 2-amino-3-ethoxy-5-fluorobenzoic acid is a prime target for chemical modification to influence the molecule's pharmacokinetic and pharmacodynamic properties. Esterification and amidation are common strategies, while reduction offers a pathway to other important functional groups.

Esterification and Amidation Reactions for Prodrug Design or Linker Formation

Esterification and amidation of the carboxylic acid are fundamental reactions in drug design. These modifications can enhance a drug's ability to cross cell membranes, improve its stability, and control its release profile.

Prodrug Design: The conversion of a drug into a prodrug is a widely used strategy to overcome undesirable properties of a parent compound. Amino acid esters are particularly effective as promoieties, as they can enhance intestinal transport via oligopeptide transporters. nih.gov This approach has been successful for various drugs, improving their bioavailability and enabling targeted delivery. nih.govnih.gov For instance, the esterification of a carboxylic acid with an amino acid can create a prodrug that is enzymatically cleaved in the body to release the active parent drug. nih.gov

Linker Formation: Amidation reactions are crucial for attaching the this compound moiety to other molecules, forming linkers in more complex chemical structures. These linkers are integral in the design of targeted therapies and diagnostic agents.

A representative reaction scheme for the esterification of a similar compound, 2-amino-5-fluorobenzoic acid, involves reaction with methanol (B129727) in the presence of an acid catalyst to produce methyl-2-amino-5-fluorobenzoate. nih.gov Subsequent hydrolysis can regenerate the carboxylic acid. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product Type | Potential Application |

|---|---|---|---|

| This compound | Amino Acid | Amino Acid Ester | Prodrug |

| This compound | Amine | Amide | Linker for bioconjugation |

Reduction to Corresponding Alcohol and Aldehyde Derivatives

Reduction of the carboxylic acid functionality opens up another avenue for creating diverse analogs. The resulting primary alcohol can be further oxidized to the corresponding aldehyde, both of which serve as versatile intermediates for a wide range of chemical transformations.

Transformations Involving the Amino Group

The amino group of this compound is a nucleophilic center that readily participates in various chemical reactions, leading to a diverse array of nitrogen-containing derivatives.

Acylation and Alkylation Reactions for Nitrogen-Containing Derivatives

Acylation and alkylation of the amino group are fundamental transformations that introduce new substituents, thereby modifying the electronic and steric properties of the molecule.

Acylation: This reaction typically involves treating the amino group with an acyl halide or anhydride (B1165640) in the presence of a base. This leads to the formation of an amide linkage, which can be a key structural feature in many biologically active compounds.

Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using various alkylating agents. This modification can influence the basicity and lipophilicity of the molecule.

Cyclization Reactions to Form Diverse Heterocycles (e.g., Quinoline, Indole (B1671886), Oxadiazole Derivatives)

The amino group, in conjunction with the adjacent carboxylic acid, provides a scaffold for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals.

Quinoline Derivatives: Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds with a broad spectrum of biological activities. nih.gov The synthesis of quinolines can be achieved through various methods, including the reaction of anilines with ynones. nih.gov

Indole Derivatives: Indole and its derivatives are of significant interest due to their presence in numerous natural products and pharmaceuticals. orgsyn.orgresearchgate.net The synthesis of 3-aminoindoles, for example, can be accomplished through multi-step sequences starting from indole precursors. mdpi.com

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are five-membered heterocyclic rings known for their diverse biological activities. nih.gov The synthesis of 2-amino-1,3,4-oxadiazole derivatives can be achieved through the iodine-mediated cyclization of semicarbazones. nih.gov Another synthetic route involves the cyclization of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a 1,3,4-oxadiazole-2-thiol, which can be further functionalized. nih.govpsu.edu

Table 2: Examples of Heterocyclic Systems Derived from Anthranilic Acids

| Heterocycle | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Quinoline | Reaction of anilines with ynones | Ynone, Lewis acid catalyst nih.gov |

| Indole | Fischer indole synthesis, among others | Phenylhydrazine, ketone/aldehyde orgsyn.orggoogle.com |

| 1,3,4-Oxadiazole | Cyclization of acid hydrazides | Carbon disulfide, potassium hydroxide nih.gov |

| 1,3,4-Oxadiazole | Iodine-mediated cyclization of semicarbazones | Iodine, semicarbazone nih.gov |

Aromatic Ring Functionalization and Substitution Reactions

Direct modification of the aromatic ring of this compound allows for the introduction of additional substituents that can fine-tune the molecule's properties.

Electrophilic aromatic substitution reactions are a common method for introducing new functional groups onto the benzene (B151609) ring. The existing amino and ethoxy groups are activating and ortho-, para-directing, while the fluorine and carboxylic acid groups are deactivating. The interplay of these directing effects will determine the position of substitution. For example, bromination of a similar compound, 2-amino-5-fluorobenzoic acid, could potentially lead to the introduction of a bromine atom at a specific position on the ring.

Furthermore, Friedel-Crafts acylation, catalyzed by Lewis or Brønsted acids, is a powerful tool for introducing keto functionalities onto aromatic rings. nih.gov This reaction is widely used in the synthesis of aryl-keto derivatives. nih.gov

Electrophilic Aromatic Substitution (EAS) Strategies on the Fluorobenzoic Acid Core

Electrophilic aromatic substitution (EAS) provides a direct method for functionalizing the benzene ring of this compound. The regiochemical outcome of such reactions is governed by the cumulative directing effects of the substituents already present: the amino (-NH2), ethoxy (-OC2H5), fluoro (-F), and carboxylic acid (-COOH) groups.

Directing Effects of Substituents:

Amino (-NH2) and Ethoxy (-OC2H5) Groups: Both are powerful activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance.

Fluoro (-F) Group: Halogens are deactivating yet ortho-, para-directing. Fluorine's high electronegativity withdraws electron density inductively (deactivating effect), while its lone pairs can be donated via resonance (ortho-, para-directing).

Carboxylic Acid (-COOH) Group: This group is deactivating and a meta-director because of its electron-withdrawing nature, which pulls electron density from the ring. quora.com

Predicted Regioselectivity: The positions on the ring are C1 (-COOH), C2 (-NH2), C3 (-OC2H5), C4 (-H), C5 (-F), and C6 (-H). The most powerful activating groups, the amino and ethoxy groups, will largely control the position of the incoming electrophile. Their ortho and para positions are C4, C6 (ortho to -NH2), and C4 (para to -NH2 is occupied by -F; ortho to -OC2H5 is C4 and C2 is occupied). The carboxylic acid group directs meta to itself, which would be C3 and C5 (both occupied). The fluorine atom directs ortho and para to itself, which are C4, C6 (ortho), and C2 (para, occupied).

Considering the synergistic directing effects of the activating amino and ethoxy groups, and the fluoro group, the most probable sites for electrophilic attack are the C4 and C6 positions. For instance, in reactions like nitration (using nitric acid and sulfuric acid) or halogenation (e.g., bromination with Br2/FeBr3), the electrophile would preferentially substitute at the C4 or C6 position, leading to contiguously substituted benzoic acid derivatives. libretexts.orgpressbooks.pub

Nucleophilic Aromatic Substitution (NAS) Approaches for Halogen Exchange

Nucleophilic aromatic substitution (NAS) offers a complementary strategy, primarily focused on replacing the fluorine atom at the C5 position. masterorganicchemistry.com For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). youtube.com

In the this compound structure, the carboxylic acid group is para to the fluorine atom. This positioning strongly activates the C-F bond towards nucleophilic attack. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing carboxylate group. youtube.com

Potential Transformations: A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a range of C5-substituted analogs.

Alkoxides (e.g., NaOCH3): To introduce a methoxy (B1213986) group.

Amines (e.g., R-NH2): To synthesize new secondary or tertiary aniline (B41778) derivatives.

Thiols (e.g., R-SH): To introduce a thioether linkage.

This approach is particularly useful for introducing functionalities that are difficult to install via electrophilic substitution. The reactivity in NAS reactions often follows the trend F > Cl > Br > I, making the fluorinated starting material highly suitable for this type of transformation. youtube.commdpi.com

Directed Ortho Metalation (DoM) in Selective Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent like n-butyllithium or s-butyllithium) to deprotonate a specific ortho-position. wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

In this compound, several groups could potentially act as a DMG. The carboxylic acid is a known DMG, as are protected amino groups (e.g., amides) and ether groups. organic-chemistry.org

Carboxylate as the DMG: The strongest and most reliable directing group on this scaffold is the carboxylic acid. After in-situ deprotonation by the organolithium base to form the lithium carboxylate, the lithium ion coordinates to the carboxylate oxygen atoms, directing the base to deprotonate the most acidic ortho-proton. In this case, that would be the proton at the C6 position. rsc.org

Synthetic Utility: Once the C6-lithiated species is formed, it can react with a wide array of electrophiles to introduce new substituents with high regiocontrol.

Quenching with an alkyl halide (e.g., CH3I): Introduces a methyl group.

Reaction with an aldehyde or ketone: Forms a secondary or tertiary alcohol.

Carboxylation with CO2: Introduces a second carboxylic acid group.

Reaction with iodine (I2): Introduces an iodine atom, which can be used in subsequent cross-coupling reactions.

This method provides a predictable and efficient route to 2,6-disubstituted benzoic acid derivatives that would be challenging to access through other synthetic strategies. semanticscholar.org

Systematic Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Systematic structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. pharmacy180.com The scaffold of this compound is well-suited for such studies, allowing for modifications at multiple positions. nih.gov By synthesizing a library of analogs and evaluating their effects on a given biological target (e.g., an enzyme or receptor), researchers can build a model to guide the design of more potent and selective compounds. nih.govresearchgate.net

A hypothetical SAR study for a series of analogs based on this scaffold, targeting a generic kinase, is presented below.

| Analog | R1 (at C2) | R2 (at C3) | R3 (at C5) | Modification Type | Hypothetical Kinase Inhibition (IC50, nM) |

|---|---|---|---|---|---|

| Parent Compound | -NH2 | -OC2H5 | -F | Baseline | 150 |

| Analog 1 | -NHCOCH3 | -OC2H5 | -F | Amine Acylation | 850 |

| Analog 2 | -N(CH3)2 | -OC2H5 | -F | Amine Alkylation | 200 |

| Analog 3 | -NH2 | -OCH3 | -F | Ethoxy to Methoxy | 180 |

| Analog 4 | -NH2 | -OH | -F | Ethoxy to Hydroxy | 450 |

| Analog 5 | -NH2 | -OC2H5 | -Cl | Fluoro to Chloro | 135 |

| Analog 6 | -NH2 | -OC2H5 | -CN | Fluoro to Cyano (via NAS) | 95 |

| Analog 7 | -NH2 | -OC2H5 | -F | Carboxyl to Amide (-CONH2) | 75 |

Interpretation of SAR Data:

C2-Amino Group: The primary amine appears important for activity. Acylation (Analog 1) significantly reduces potency, suggesting that a free hydrogen bond donor is preferred.

C3-Ethoxy Group: Altering the size of the alkoxy group (Analog 3) has a minor effect, but converting it to a hydroxyl group (Analog 4) is detrimental, possibly due to changes in lipophilicity or steric hindrance.

C5-Fluoro Group: Replacing fluorine with chlorine (Analog 5) results in similar activity. However, introducing a cyano group (Analog 6), a strong electron-withdrawing group, enhances potency, indicating that this position can tolerate and may even benefit from different electronic properties.

C1-Carboxylic Acid: Conversion of the carboxylic acid to a primary amide (Analog 7) leads to a significant improvement in activity. This is a common strategy in drug design to improve cell permeability and introduce new hydrogen bonding interactions with the target protein.

Design and Synthesis of Complex Molecular Scaffolds Incorporating the this compound Moiety

The this compound moiety is not only a template for simple analog synthesis but also a key building block for constructing more complex molecular architectures, such as polycyclic and heterocyclic systems. mdpi.com These elaborate scaffolds are often sought in drug discovery to achieve high affinity and selectivity for a biological target by occupying larger and more intricate binding pockets.

One common strategy involves using the amino and carboxylic acid functionalities to participate in cyclization reactions. For example, the anthranilic acid core can be readily converted into quinazolinone derivatives.

Example Synthetic Pathway to a Quinazolinone Scaffold:

Amide Formation: The amino group of this compound is first acylated with an appropriate acyl chloride or activated carboxylic acid.

Cyclization: The resulting N-acyl intermediate is then subjected to dehydrative cyclization. This can be achieved by heating with a dehydrating agent like acetic anhydride or polyphosphoric acid. The nitrogen atom's nucleophilic lone pair attacks the amide carbonyl carbon, and subsequent elimination of water forms the heterocyclic quinazolinone ring system.

This approach transforms the simple aminobenzoic acid into a more rigid, planar, and complex scaffold that can present its substituents in a well-defined three-dimensional orientation, which is crucial for specific molecular recognition at a biological target. The ethoxy and fluoro substituents on the benzo-ring of the resulting quinazolinone provide additional points for interaction or for fine-tuning the molecule's physicochemical properties.

Table of Compounds Mentioned

Compound Name Synonym Molecular Formula This compound - C9H10FNO3 n-Butyllithium n-BuLi C4H9Li s-Butyllithium s-BuLi C4H9Li 2-Amino-5-fluorobenzoic acid 5-Fluoroanthranilic acid C7H6FNO2 Acetic anhydride - C4H6O3 Polyphosphoric acid PPA H(n+2)P(n)O(3n+1)

Applications of 2 Amino 3 Ethoxy 5 Fluorobenzoic Acid As a Key Synthetic Intermediate

Precursor for the Synthesis of Advanced Organic Molecules and Fine Chemicals

No specific research findings were identified.

Building Block in the Construction of Diverse Heterocyclic Systems

No specific examples of its use in synthesizing the following heterocycles were found.

Synthesis of Fluorinated Indole (B1671886) Derivatives

No specific research findings were identified.

Preparation of Substituted Quinoline and Quinazolinone Compounds

No specific research findings were identified.

Formation of Oxadiazole and Other Nitrogen-Containing Heterocycles

No specific research findings were identified.

Role in the Synthesis of Ligands for Coordination Chemistry

No specific examples of its use as a ligand precursor were found.

Formation of Tridentate Ligands (e.g., Acriphos Analogs)

No specific research findings were identified.

Components for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, including its pore size, stability, and chemical affinity, are directly influenced by the structure of the organic linker. 2-Amino-3-ethoxy-5-fluorobenzoic acid presents a compelling scaffold for a multifunctional MOF linker due to its distinct functional groups.

The primary point of connection to the metal centers of a MOF would be the carboxylate group, which can form robust coordination bonds with a variety of metal ions. The true value of this linker, however, lies in the pendant groups on the aromatic ring.

Detailed Research Findings:

The incorporation of fluorine atoms into MOF linkers is a well-established strategy for tuning the framework's properties. nih.gov Fluorination can enhance the hydrophobicity of the pores, which is advantageous for applications such as the separation of hydrocarbons or for creating water-stable MOFs. nih.govalfa-chemistry.com The high polarity of the C-F bond can also increase the framework's affinity for specific gases like carbon dioxide, a critical factor in carbon capture technologies. nih.gov

The amino group (-NH₂) offers a site for post-synthetic modification. alfa-chemistry.com Once the MOF is constructed, the reactive amino group can be chemically altered to introduce new functionalities. For instance, it can be reacted with various organic molecules to anchor catalytic sites, improve selective adsorption, or attach sensing molecules within the MOF's pores.

The combination of these three distinct functional groups on a single linker is a sophisticated design strategy. It allows for the simultaneous impartation of multiple desired properties into the final MOF architecture. A hypothetical MOF constructed from this compound would be expected to exhibit a unique combination of hydrophobicity (from fluorine), latent reactivity (from the amino group), and specific porosity (influenced by the ethoxy group).

Table 1: Potential Contribution of Functional Groups in a MOF Linker

| Functional Group | Expected Influence on MOF Properties | Relevant Research Context |

|---|---|---|

| -COOH (Carboxylate) | Primary coordination site with metal ions/clusters to form the framework. | Fundamental to the definition and synthesis of carboxylate-based MOFs. alfa-chemistry.com |

| -F (Fluoro) | Increases hydrophobicity, enhances thermal stability, and can improve affinity for polar molecules like CO₂. nih.govalfa-chemistry.commdpi.com | Studies on fluorinated linkers demonstrate improved gas sorption and framework stability. nih.govnih.gov |

| -NH₂ (Amino) | Provides a site for post-synthetic modification, can act as a basic site for catalysis, and enhances CO₂ affinity. | Amino-functionalized MOFs are widely studied for their enhanced gas capture and catalytic capabilities. |

| -OCH₂CH₃ (Ethoxy) | Influences framework topology through steric effects and modifies the electronic properties of the linker. | Alkoxy groups are known to affect the structure and luminescence properties of MOFs. |

Utility in Materials Science Applications (e.g., Polymer Precursors, Dyes)

The same structural features that make this compound a candidate for MOF linkers also lend it potential utility in other areas of materials science, particularly as a monomer for specialized polymers and as a precursor for high-performance dyes.

Polymer Precursors:

The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) on the same molecule makes this compound a classic AB-type monomer for step-growth polymerization. Through polycondensation reactions, it could theoretically form aromatic polyamides. Wholly aromatic polyamides are known for their exceptional thermal stability and mechanical strength. The fluorine and ethoxy substituents on the polymer backbone would be expected to impart unique properties to the resulting material, such as:

Increased Solubility: The fluorine and ethoxy groups could disrupt the chain packing that often renders aromatic polyamides insoluble, potentially allowing for easier processing.

Modified Thermal Properties: Fluorine substitution is known to enhance the thermal stability of polymers.

Tailored Dielectric Constant: The incorporation of fluorine can lower the dielectric constant of a polymer, making it attractive for applications in microelectronics.

Dye Synthesis:

Aromatic amines are foundational precursors in the synthesis of azo dyes. The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This highly reactive intermediate can then be coupled with an electron-rich aromatic compound (a coupling component) to form an azo dye, characterized by the -N=N- chromophore.

The final color and properties of the dye are heavily influenced by the substituents on the aromatic rings.

The ethoxy group , being electron-donating, would likely cause a bathochromic (deepening of color) shift.

The fluoro group , being electron-withdrawing, would have a more complex influence, potentially causing a hypsochromic (lightening of color) shift while also significantly increasing the lightfastness and chemical stability of the dye.

The combination of these groups could lead to the creation of dyes with unique shades and high performance, suitable for specialized applications in textiles, printing, or optical materials.

Table 2: Predicted Influence of Substituents on Azo Dye Properties Derived from an Aminobenzoic Acid Precursor

| Substituent Group | Position | Predicted Effect on Dye Properties |

|---|---|---|

| -F (Fluoro) | 5-position | Likely increases lightfastness and stability; may cause a hypsochromic (to yellow/green) shift in color. |

| -OCH₂CH₃ (Ethoxy) | 3-position | Likely causes a bathochromic (to red/blue) shift in color; may improve solubility in certain media. |

| -COOH (Carboxylic Acid) | 1-position | Provides a site for attachment to substrates (e.g., fibers) and influences the dye's solubility, particularly in aqueous alkaline conditions. |

Investigation of Biological Interactions and Potential Bioactivity of 2 Amino 3 Ethoxy 5 Fluorobenzoic Acid and Its Derivatives

Biochemical Probe Applications for Enzyme Interaction Studies and Metabolic Pathway Elucidation

While direct studies on 2-amino-3-ethoxy-5-fluorobenzoic acid as a biochemical probe are not extensively documented, the behavior of its structural analogs, particularly 2-amino-5-fluorobenzoic acid (also known as 5-fluoroanthranilic acid or 5-FAA), provides a strong model for its potential applications. 5-FAA serves as an antimetabolite for the tryptophan biosynthesis pathway. usbio.netresearchgate.net This property allows it to be used as a probe to investigate the function and kinetics of enzymes within this critical metabolic route. nih.gov

Modulation of Specific Biochemical Processes within Cellular Systems

Derivatives of 2-amino-5-fluorobenzoic acid have demonstrated the ability to modulate specific biochemical processes, primarily through metabolic interference. The toxicity of 5-FAA in certain organisms is a direct result of its conversion into 5-fluorotryptophan, which is then incorporated into proteins, leading to dysfunction and cell death. usbio.netresearchgate.net This targeted disruption of the tryptophan pathway showcases how a fluorinated benzoic acid derivative can specifically modulate a single biochemical route.

The introduction of an ethoxy group at the 3-position, creating this compound, would be expected to alter its modulatory activity. The ethoxy group could influence the compound's uptake by the cell, its affinity for the active sites of tryptophan pathway enzymes, or the properties of the resulting downstream metabolites. For instance, a related compound, 2-amino-3-chlorobenzoic acid, has been shown to possess potent antimicrobial and anticancer properties by modulating cellular pathways and inducing apoptosis, highlighting how different substitutions can confer distinct biological activities. mdpi.com

Genetic Studies and Use as Molecular Tools in Microbial Systems (e.g., Counterselection for Genetic Markers in Yeast)

A prominent application for derivatives of the title compound is in microbial genetics, specifically as agents for counterselection. The compound 2-amino-5-fluorobenzoic acid (5-FAA) is a well-established molecular tool used for the counterselection of TRP1, a common genetic marker in the yeast Saccharomyces cerevisiae. usbio.netresearchgate.netnih.gov

In this system, yeast cells that possess a functional TRP1 gene are capable of converting 5-FAA into the toxic compound 5-fluorotryptophan. researchgate.net This renders them unable to grow on media containing 5-FAA. Conversely, cells that have lost the TRP1 gene (trp1 mutants) cannot process 5-FAA and are therefore resistant to its toxic effects, allowing them to grow. nih.gov This principle enables researchers to select for the loss of a plasmid or a chromosomally integrated copy of the TRP1 gene, a crucial step in many genetic engineering procedures. researchgate.netnih.gov Strains with mutations in other genes of the pathway, such as trp3, trp4, or trp5, are also resistant to 5-FAA. nih.gov

Table 1: Application of 2-Amino-5-fluorobenzoic Acid (5-FAA) in Yeast Genetic Counterselection

| Feature | Description | Reference |

| Compound | 2-Amino-5-fluorobenzoic acid (5-FAA) | usbio.netsigmaaldrich.com |

| Organism | Saccharomyces cerevisiae (Yeast) | researchgate.netnih.gov |

| Genetic Marker | TRP1 | usbio.netnih.gov |

| Mechanism | 5-FAA is an antimetabolite converted by the tryptophan biosynthetic pathway into toxic 5-fluorotryptophan. | usbio.netresearchgate.net |

| Selection Principle | Cells with a functional TRP1 gene are sensitive to 5-FAA. Cells lacking a functional TRP1 gene (trp1) are resistant. | nih.gov |

| Application | Selection for plasmid loss, assessing genetic linkage, and selection of novel tryptophan auxotrophs. | researchgate.netnih.gov |

Exploration of Target Engagement and Molecular Mechanisms in Biological Systems

The molecular mechanism underpinning the bioactivity of 5-FAA is a clear example of target engagement in a biological system. The compound directly engages with the enzymes of the tryptophan biosynthetic pathway, including anthranilate synthase, anthranilate phosphoribosyltransferase, and tryptophan synthase. nih.gov The toxicity of 5-FAA is not inherent to the molecule itself but arises from its metabolic conversion, demonstrating a clear engagement with and processing by its intended enzyme targets. researchgate.net

For related halogenated aminobenzoic acids, the specific functional groups and their positions are critical for molecular interactions. The amino and carboxylic acid groups can form hydrogen bonds, while halogen atoms like fluorine can enhance binding affinity with receptors or enzyme active sites, thereby influencing signaling pathways. nih.gov The crystal structure of 5-FAA reveals an almost planar molecule where intermolecular hydrogen bonds and other interactions dictate its packing and availability for biological uptake. nih.gov The addition of an ethoxy group in this compound would introduce a bulkier, flexible substituent, potentially altering its binding mode and engagement with target proteins compared to the simpler 5-FAA.

Structure-Based Drug Design Implications for Future Bioactive Compounds

The study of substituted aminobenzoic acids has significant implications for structure-based drug design. The defined molecular structure of compounds like 2-amino-5-fluorobenzoic acid allows for detailed analysis of its interactions within an enzyme's active site. nih.gov This knowledge can be used to design new, more potent, or more specific inhibitors or probes.

For example, the anticancer activity of 2-amino-3-chlorobenzoic acid against breast cancer cells is tied to its ability to modulate key signaling pathways like PI3K/AKT. mdpi.com This demonstrates that the aminobenzoic acid scaffold is a viable starting point for developing therapeutic agents.

The design of future bioactive compounds based on the 2-amino-5-fluorobenzoic acid framework would involve considering how new substituents could modify its properties. Introducing an ethoxy group at the 3-position to create this compound could:

Alter Solubility and Lipophilicity: Potentially affecting cell permeability and bioavailability.

Introduce Steric Hindrance: Modifying the orientation and fit of the molecule within a target binding pocket.

Create New Hydrogen Bond Acceptors: The oxygen in the ethoxy group could form new interactions with a target protein, altering binding affinity and specificity.

These modifications provide a rational basis for synthesizing novel molecular libraries and screening them for desired biological activities, from new anticancer agents to improved molecular tools for genetic research.

Future Research Directions and Emerging Trends for 2 Amino 3 Ethoxy 5 Fluorobenzoic Acid

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity

Future synthetic efforts will likely focus on methodologies that are not only efficient but also environmentally benign, emphasizing high atom economy and precise control over regioselectivity and stereoselectivity.

Chemoenzymatic Synthesis Approaches

The integration of enzymatic catalysis with traditional organic synthesis offers a powerful strategy for producing complex molecules under mild conditions. For a trifunctionalized compound like 2-Amino-3-ethoxy-5-fluorobenzoic acid, chemoenzymatic methods could provide unparalleled selectivity. Future research could explore the use of enzymes, such as lipases or oxidoreductases, for stereoselective transformations or for the synthesis of chiral derivatives from this scaffold. Drawing parallels from the chemoenzymatic synthesis of other complex amino acids, like 2-Amino-3-(2,2′-bipyridinyl)propanoic acids, a combination of chemical steps to build the core structure followed by enzymatic resolution or modification could be a fruitful avenue. researchgate.net This approach would be particularly valuable for generating enantiomerically pure versions of more complex derivatives for pharmaceutical evaluation.

Photoredox Catalysis in Selective Functionalization

Visible-light photoredox catalysis has emerged as a transformative tool for C-H functionalization, allowing for the introduction of new chemical bonds under remarkably mild conditions. nih.govchem-station.com This methodology holds immense promise for the selective modification of the this compound core. The electron-rich nature of the alkoxyarene moiety could be leveraged for distal C-H functionalization. nih.gov Research could target the C-H bonds at the C4 or C6 positions, which are not easily accessible through traditional electrophilic aromatic substitution. A key advantage is the potential to use inexpensive organic dyes or simple ketones as photocatalysts, aligning with green chemistry principles. mdpi.com Furthermore, photoredox-mediated decarboxylative reactions, which have been demonstrated for other anthranilic acids, could open up novel pathways for cyclization and the synthesis of complex heterocyclic systems. rsc.org

Table 1: Potential Photoredox-Catalyzed Functionalizations

| Catalyst Type | Potential Reaction | Target Position on Benzene (B151609) Ring | Potential Functional Group Introduced |

|---|---|---|---|

| Iridium or Ruthenium Complexes | C-H Alkylation/Arylation | C4 or C6 | Alkyl, Aryl |

| Organic Dyes (e.g., Eosin Y) | C-H Amination | C4 or C6 | Amino, Substituted Amines |

| Acridinium Dyes | Radical-Radical Coupling | C4 | Heteroaryl |

| Metal-Free (UV light) | Decarboxylative Cyclization | C2 (involving amine) | Forms new heterocyclic ring |

Advanced Applications in Complex Natural Product Synthesis and Total Synthesis Endeavors

Substituted anthranilic acids are pivotal intermediates in the synthesis of a wide range of heterocycles and natural products. orgsyn.org For instance, 2-amino-3-fluorobenzoic acid serves as a precursor to indole (B1671886) derivatives. orgsyn.org By extension, this compound is a promising starting material for the assembly of highly substituted quinolines, acridones, and benzodiazepines, which form the core of many biologically active compounds. Future total synthesis campaigns could leverage this building block to introduce the specific substitution pattern required for a target natural product, potentially simplifying synthetic routes and enabling the creation of novel analogs for structure-activity relationship (SAR) studies. Its unique electronic and steric properties could influence the outcome of key cyclization or coupling reactions, providing access to chemical space that is otherwise difficult to reach.

Deeper Elucidation of Biological Mechanisms of Action at the Molecular and Systems Level

The biological activities of many fluorinated and substituted benzoic acids are well-documented, suggesting that this compound and its derivatives are prime candidates for biological screening. beilstein-journals.org Analogs such as N-phenyl anthranilic acids have been investigated as inhibitors of beta-amyloid aggregation, relevant to Alzheimer's disease. nih.gov Other derivatives, like 2-amino-5-fluorobenzoic acid, act as toxic antimetabolites in the tryptophan pathway in yeast. caymanchem.com Future research should involve comprehensive screening of this compound against a panel of biological targets. Should any activity be identified, subsequent studies would need to focus on elucidating the precise molecular mechanism. This could involve identifying protein targets, studying enzyme inhibition kinetics, or investigating effects on gene expression and cellular signaling pathways. The combination of the fluoro and ethoxy groups may lead to unique binding interactions or metabolic profiles that differ significantly from simpler analogs.

Table 2: Potential Biological Targets for Investigation

| Target Class | Example Target | Rationale based on Analogs | Potential Therapeutic Area |

|---|---|---|---|

| Enzymes | Cyclooxygenase (COX) | Fenamic acid drugs are N-aryl anthranilic acids | Anti-inflammatory |

| Protein Aggregation | Amyloid-beta peptide | N-phenyl anthranilic acids show inhibitory activity nih.gov | Neurodegenerative Diseases |

| Metabolic Pathways | Anthranilate synthase | Used as a counter-selection agent in yeast tryptophan pathway caymanchem.com | Antimicrobial, Genetic Research |

| Kinases | PI3K/AKT Pathway | Other amino-benzoic acid derivatives show anticancer activity | Oncology |

Integration into Supramolecular Architectures and Nanomaterials for Advanced Functions

The functional groups on this compound make it an excellent candidate for designing self-assembling systems. The carboxylic acid and amino groups can form robust hydrogen bonds, while the fluorinated aromatic ring can participate in π–π stacking and halogen bonding. Crystal structure analyses of related compounds, such as 2-amino-5-fluorobenzoic acid, reveal extensive intermolecular interactions, including hydrogen-bonded dimers and π–π stacking, which dictate the formation of ordered solid-state structures. researchgate.netnih.gov Future work could focus on controlling the self-assembly of this compound in solution and on surfaces to create well-defined nanomaterials like nanofibers, gels, or vesicles. nih.gov The presence of the ethoxy group could be used to tune solubility and influence the packing arrangement, while the fluorine atom could introduce specific interactions to guide the assembly process. These materials could find applications in drug delivery, sensor technology, or as scaffolds for tissue engineering.

Interdisciplinary Collaborative Research Opportunities for Translational Applications

Realizing the full potential of this compound will require a highly interdisciplinary approach. Collaborative efforts between different fields of science will be crucial for translating fundamental discoveries into practical applications.

Key collaborations could include:

Synthetic Chemists and Chemical Biologists: To design and synthesize novel derivatives and then screen them for biological activity, leading to the discovery of new therapeutic agents.

Materials Scientists and Organic Chemists: To develop new functional materials based on the self-assembly of the core molecule and its derivatives, exploring applications in electronics and biomedicine.

Computational Chemists and Experimentalists: To model the properties and interactions of the molecule, guiding synthetic efforts and helping to explain the mechanisms behind its biological activity or material properties.

Pharmacologists and Medicinal Chemists: To take promising bioactive compounds through preclinical development, studying their efficacy, safety, and drug-like properties, with the ultimate goal of developing new medicines.

By fostering these collaborations, the scientific community can unlock the latent potential of this uniquely substituted building block and pave the way for its use in next-generation technologies and therapies.

Q & A

Q. Experimental Design :

- Compare reactivity with analogs lacking substituents (e.g., 2-aminobenzoic acid).

- Use Hammett plots to quantify substituent effects on reaction rates.

Reference : Substituent electronic profiles are inferred from analogous benzoic acid derivatives .

Advanced: How can researchers resolve contradictions in reported melting points (e.g., 171–172°C vs. other values)?

Methodological Answer:

Discrepancies may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DMSO) to isolate stable forms.

- Purity : Validate via HPLC (≥95% purity) or DSC to detect impurities.

- Measurement protocols : Standardize heating rates (1–2°C/min) and sample preparation.

Q. Table: Reported Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.18 g/mol | [2] |

| Melting Point | 171–172°C | [2] |

| Density | ~1.3 g/cm³ (estimated) | [2] |

Reference : Thermal stability data and purification methods are critical for reproducibility .

Advanced: How to design experiments to study enzyme interactions mediated by the amino and carboxylic acid groups?

Methodological Answer:

- Docking Studies : Use software like AutoDock to predict binding to active sites (e.g., cyclooxygenase for anti-inflammatory activity).

- Biophysical Assays :

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (ΔG, ΔH).

- Fluorescence Quenching : Monitor tryptophan residues in enzymes upon ligand binding.

- Mutagenesis : Replace key residues (e.g., Ser530 in COX-2) to validate hydrogen-bonding interactions.

Reference : The amino group’s role in hydrogen bonding is hypothesized in medicinal chemistry studies .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions :

- Temperature: -20°C (long-term), 4°C (short-term).

- Environment: Desiccated, under argon to prevent oxidation of the amino group.

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition.